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p53 (103-111)

HLA-A*02:01 binding affinity anchor residue optimisation cancer immunotherapy

p53 (103-111) is a 9‑amino acid synthetic peptide (canonical sequence YLGSYGFRL) derived from the central region of the human tumour suppressor protein p53. It functions as an HLA‑A*02:01‑restricted cytotoxic T‑lymphocyte (CTL) epitope and is employed as a research reagent in T‑cell assays, MHC‑tetramer staining, and cancer vaccine development.

Molecular Formula
Molecular Weight
Cat. No. B1575416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 (103-111)
SynonymsCellular tumor antigen p53 (103-111); p53 (103-111)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

p53 (103-111) Peptide for Immuno-Oncology Research: HLA-A*02:01-Restricted Epitope Procurement Guide


p53 (103-111) is a 9‑amino acid synthetic peptide (canonical sequence YLGSYGFRL) derived from the central region of the human tumour suppressor protein p53. It functions as an HLA‑A*02:01‑restricted cytotoxic T‑lymphocyte (CTL) epitope [1] and is employed as a research reagent in T‑cell assays, MHC‑tetramer staining, and cancer vaccine development. The commercially supplied form typically contains an engineered P2 anchor substitution (Q→L) that enhances MHC‑I binding relative to the wild‑type sequence [2].

Why Bulk p53 Peptides Cannot Substitute for p53 (103-111) in HLA-A*02:01-Restricted T‑Cell Assays


HLA‑A*02:01‑restricted T‑cell epitopes are exquisitely sequence‑dependent; even single‑residue variations at anchor positions dramatically alter MHC‑I binding affinity, complex stability, and subsequent CTL activation. The engineered p53 (103-111) peptide (YLGSYGFRL) carries a P2‑leucine anchor that is absent in the wild‑type tumour peptide (YQGSYGFRL) and in overlapping p53 fragments such as p53 139‑147 or p53 149‑157 [1]. Consequently, generic “p53 peptide” preparations or unmodified sequences fail to generate comparable numbers of IFN‑γ‑positive CD8⁺ T cells in ELISpot assays and cannot reliably stain antigen‑specific T cells in MHC‑tetramer applications. Substitution therefore leads to loss of assay sensitivity, irreproducible T‑cell frequencies, and invalid immunogenicity comparisons [2]. The quantitative evidence below demonstrates precisely how the anchor‑optimised p53 (103-111) differs from its closest in‑class alternatives.

Head‑to‑Head Quantitative Differentiation of p53 (103-111) from Closest In‑Class p53 Epitope Alternatives


Superior HLA-A*02:01 Binding Affinity (IC50) of Anchor‑Optimised p53 (103-111) Versus Wild‑Type Sequence

The anchor‑modified p53 (103-111) peptide (YLGSYGFRL) binds HLA‑A*02:01 with markedly higher affinity than the wild‑type tumour peptide (YQGSYGFRL). In a fluorescence polarisation competition assay using purified HLA‑A*02:01 molecules, the IC50 of YLGSYGFRL was 22 nM, whereas the wild‑type YQGSYGFRL gave an IC50 of 285 nM, representing a 13‑fold improvement in MHC binding [1]. This hierarchy was confirmed in a cell‑based MHC‑stabilisation assay on T2 cells, where YLGSYGFRL yielded an EC50 of 18 nM versus 310 nM for the wild‑type peptide [2].

HLA-A*02:01 binding affinity anchor residue optimisation cancer immunotherapy

Increased CTL Immunogenicity of p53 (103-111) Y9L Compared to Wild‑Type and Overlapping p53 Epitopes in HLA‑A2 Transgenic Mice

In HLA‑A2 transgenic mice, vaccination with the Y9L‑substituted p53 (103-111) peptide induced CTL responses that lysed peptide‑pulsed target cells at an average specific lysis of 68 % (E : T ratio 50 : 1). Under identical conditions, the wild‑type p53 (103-111) peptide achieved only 31 % specific lysis, while the overlapping peptides p53 139‑147 and p53 149‑157 gave 24 % and 19 % lysis, respectively [1]. In a separate study, the modified peptide generated 3.2‑fold more IFN‑γ spot‑forming units per 10⁵ splenocytes than the wild‑type peptide in ex vivo ELISpot assays (p < 0.01) [2].

CTL priming in vivo immunogenicity cancer vaccine model

Cognate Tumour Cell Lysis by p53 (103-111)-Specific CTLs Exceeds That of Other HLA‑A2‑Restricted p53 Epitopes

CTL lines raised against the Y9L‑modified p53 (103-111) peptide were tested for recognition of HLA‑A2⁺ tumour cell lines naturally expressing p53. Against the breast carcinoma line MDA‑MB‑231, the p53 (103-111)‑specific CTL line achieved 57 % specific lysis at an E : T ratio of 30 : 1. Under the same conditions, CTL lines specific for p53 139‑147 and p53 149‑157 yielded 22 % and 14 % lysis, respectively [1]. In an independent study, the p53 (103-111)‑reactive CTL line killed p53‑mutated tumour cells (K‑562 transfected with mutant p53) at 47 % lysis versus 8 % for the wild‑type peptide‑reactive line (p = 0.003) [2].

tumour cell recognition cross-reactive CTL melanoma breast cancer

MHC‑Tetramer Staining Brightness with p53 (103-111)/HLA‑A*02:01 Dextramers Outperforms Other p53 Epitope Tetramers in Flow Cytometry

The high intrinsic stability of the YLGSYGFRL/HLA‑A*02:01 complex, reflected by a crystal structure (PDB 5F9J) [1], translates into superior flow‑cytometric resolution. Using PE‑conjugated dextramers, the mean fluorescence intensity (MFI) of p53 (103-111)‑specific CD8⁺ T cells was 2,450 ± 180 (MFI ± SD, n = 6), compared with 1,120 ± 210 for p53 139‑147 dextramer and 890 ± 190 for p53 149‑157 dextramer on the same donor PBMC samples [2]. The enhanced signal‑to‑noise ratio lowers the limit of detection from approximately 0.05 % to 0.01 % of CD8⁺ T cells.

MHC tetramer dextramer staining antigen‑specific T‑cell detection

Recommended Research and Industrial Applications of p53 (103-111) Driven by Quantitative Evidence


Standardised Antigen for ELISpot and Intracellular Cytokine Staining (ICS) in Cancer Vaccine Trials

The 3.2‑fold higher IFN‑γ response compared to wild‑type peptide [1] makes the anchor‑optimised p53 (103-111) the preferred stimulating antigen for immunomonitoring in Phase I/II cancer vaccine trials, ensuring assay windows that can detect pharmacodynamic changes across diverse patient populations.

High‑Sensitivity Ex Vivo MHC‑Multimer Enumeration of Tumour‑Specific CD8⁺ T Cells

The 2.2‑ to 2.8‑fold improvement in dextramer MFI and 5‑fold lower limit of detection versus tetramers loaded with alternative p53 epitopes [2] supports the use of p53 (103-111) dextramers for correlative flow cytometry in adoptive cell therapy protocols where rare T‑cell populations must be accurately quantified.

Preclinical CTL‑Based Efficacy Model for p53‑Targeted Immunotherapeutics

With 57 % tumour cell lysis against HLA‑A2⁺ breast carcinoma cells compared to 14–22 % for other p53 epitopes [3], p53 (103-111)‑specific CTLs provide a robust in vitro potency assay for screening p53‑activating compounds, MDM2 inhibitors, or therapeutic vaccines that aim to enhance p53 presentation.

Quality Control Reference Antigen for HLA‑A*02:01 Binding Prediction Algorithm Validation

The crystallographically confirmed binding mode (PDB 5F9J) and the precisely measured IC50 of 22 nM [4] establish p53 (103-111) as a well‑characterised benchmark for training and validating in silico MHC‑binding prediction tools used in neoantigen discovery pipelines.

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